2-chloro-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine
Overview
Description
2-chloro-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine is a chemical compound that has gained significance in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-chloro-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine is not fully understood. However, it has been proposed that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. The compound has also been found to inhibit the growth of various bacterial strains by disrupting the bacterial cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit biochemical and physiological effects in various in vitro and in vivo studies. The compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various bacterial strains.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine in lab experiments include its potential as a drug candidate for the treatment of various diseases, its anti-inflammatory, anti-tumor, and anti-microbial properties, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 2-chloro-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine. These include further studies on the mechanism of action of the compound, the development of more efficient and cost-effective synthesis methods, the evaluation of the compound's potential as a drug candidate for the treatment of various diseases, and the investigation of its potential applications in other fields of scientific research, such as materials science and catalysis.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significance in scientific research due to its potential applications in various fields. The compound exhibits anti-inflammatory, anti-tumor, and anti-microbial properties and has been evaluated for its potential as a drug candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential applications in other fields of scientific research.
Scientific Research Applications
2-chloro-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has been evaluated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and bacterial infections.
properties
IUPAC Name |
3-(2-chloro-4,6-dimethylpyridin-3-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-9-8-10(2)18-14(17)13(9)15-19-16(22-20-15)11-6-4-5-7-12(11)21-3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJWVFHCAYBYRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C2=NOC(=N2)C3=CC=CC=C3OC)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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